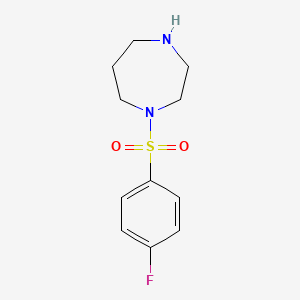

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

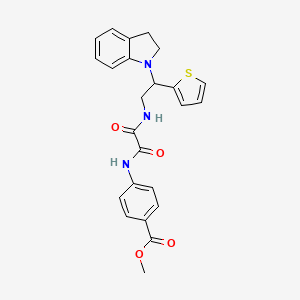

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane (FBS) is an organic compound that is widely used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, and pharmacology. FBS is a versatile reagent that has a wide range of uses, from protecting groups in organic synthesis to the synthesis of biologically active compounds. Its unique properties make it an ideal reagent for the synthesis of complex molecules.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Ion Complexes

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane, as a part of fluoro-organic compounds, contributes significantly to the field of coordination chemistry. These compounds are involved in the formation of fluorocryptands, which are complex molecules that can bind metal ions. Research has shown that such molecules can significantly shift NMR resonances upon coordination with metal ions, indicating their potential in studying metal-organic interactions and designing new materials with specific magnetic or electronic properties. For instance, difluoro-m-cyclophane-based fluorocryptands exhibit pronounced interaction with alkali and alkaline earth metal ions, leading to substantial shifts in (19)F NMR resonances, which are indicative of the degree of interaction between the fluorocarbon units and metal ions (Plenio et al., 1997).

Synthesis of Diazepines and Benzimidazoles

Another aspect of this compound's application is in the synthesis of diazepines and benzimidazoles, which are important in pharmaceutical chemistry. The compound participates in reactions leading to the formation of 1,5-benzo[b]- and 1,5-naphtho[2,3-b]diazepines, as well as 2-fluoroalkyl-containing benzimidazoles. These reactions underscore the versatility of fluoroalkyl-containing lithium 1,3-diketonates in synthesizing complex heterocyclic compounds, which are crucial in the development of new drugs and materials (Filyakova et al., 2010).

Metal Carbene Precursors

This compound also plays a role in the chemistry of metal carbene precursors, particularly in the synthesis of isochromene derivatives. These precursors are crucial in catalysis and organic synthesis, demonstrating the potential of this compound derivatives in facilitating complex chemical transformations. Such transformations are integral in synthesizing cyclic compounds, which are fundamental in developing new chemical entities with potential biological activities (Ren et al., 2017).

Safety and Hazards

The safety data sheet for “4-Fluorobenzenesulfonyl chloride” indicates that it causes severe skin burns and eye damage. Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and seeking immediate medical attention in case of exposure .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDIFWYHRMGHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2841167.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)

![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)